REACTION_SMILES
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[CH2:1]([O:3][C:4](=[O:2])[CH2:6][c:7]1[cH:8][cH:9][c:10]([O:11][CH2:12][CH:13]([CH2:14][NH:15][CH:16]([CH2:17][CH2:18][c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[CH3:25])[OH:26])[cH:27][cH:28]1)[CH3:5].[CH3:30][CH2:31][OH:32].[NH3:29]>>[O:3]=[C:4]([CH2:6][c:7]1[cH:8][cH:9][c:10]([O:11][CH2:12][CH:13]([CH2:14][NH:15][CH:16]([CH2:17][CH2:18][c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[CH3:25])[OH:26])[cH:27][cH:28]1)[NH2:29]
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Name
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Type
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product
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Smiles
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CC(CCc1ccccc1)NCC(O)COc1ccc(CC(N)=O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |